
Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, consists of a phenyl group attached to a tetrahydroisoquinoline group . The phenyl group is based simply on benzene, with one H removed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, include a molecular formula of CHN, an average mass of 209.286 Da, and a monoisotopic mass of 209.120453 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors showcases the flexibility of this chemical backbone in creating enantiomerically pure compounds, including the synthesis of the alkaloid (+)-corlumine, demonstrating the chemical's potential in producing biologically active molecules (Huber & Seebach, 1987).
Molecular Modeling and Dopamine Receptor Ligands
- Conformational analysis and molecular modeling studies on a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands provide insight into their potential therapeutic applications. This includes their role in influencing biological activity through structural modifications, indicating their relevance in the development of drugs targeting the central nervous system (Charifson et al., 1989).
Fluorescence Emission and Polymer-Rare Earth Complexes
- Research on the structure and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion highlights the use of these structures in the field of materials science, particularly in the creation of materials with enhanced fluorescence emission properties. This demonstrates the compound's potential in developing new materials with specific optical properties (Gao, Fang, & Men, 2012).
Anticancer Agents
- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the role of tetrahydroisoquinoline derivatives in biomedical research, particularly in exploring new therapeutic agents against cancer. This underscores the importance of chemical modifications at the tetrahydroquinoline core for enhancing biological activity against specific cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Coordination Polymers and Crystal Structures
- Studies on the solvothermal syntheses and crystal structures of metal coordination polymers with double-chain structures involving similar chemical backbones demonstrate the compound's utility in the field of coordination chemistry and crystallography. These findings contribute to the development of new materials with potential applications in catalysis, molecular recognition, and as components in electronic and photonic devices (Shi et al., 2001).
Propiedades
IUPAC Name |
phenyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(18-8-3-1-4-9-18)25-15-7-10-17-13-14-19(16-21(17)25)24-23(27)28-20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYFHSRQBGZMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

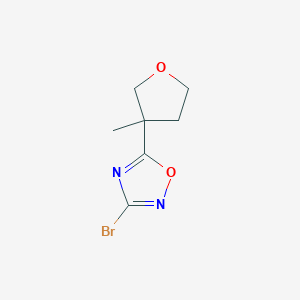
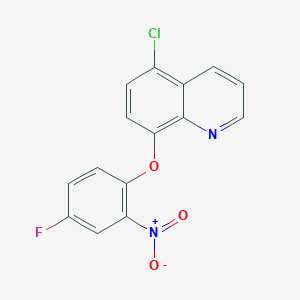
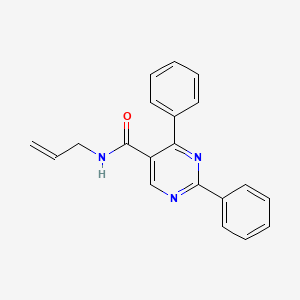
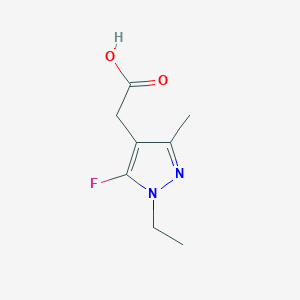
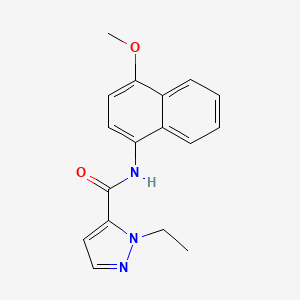
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)
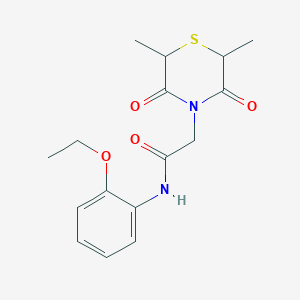
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
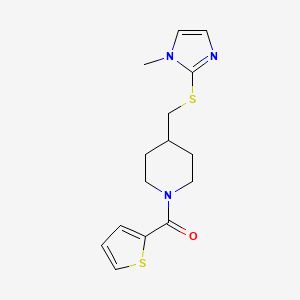
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
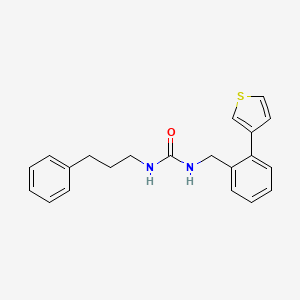
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)